Cas no 14943-94-3 (2-[(2-aminoethyl)thio]benzoic acid hydrochloride)
![2-[(2-aminoethyl)thio]benzoic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/14943-94-3x500.png)
2-[(2-aminoethyl)thio]benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-[(2-aminoethyl)thio]-, hydrochloride (1:1)
- 2-(2-aminoethylsulfanyl)benzoic acid
- 2-(2-aminoethylthio)benzoic acid
- 2-(2-aminoethylthio)benzoic acid hcl
- Nsc173136
- 2-[(2-aminoethyl)thio]benzoic acid hydrochloride
- EN300-237481
- Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)
- 14943-94-3
- BS-44804
- F76974
- CS-0241751
- 2-(2-aminoethylthio)benzoicacidhcl
- Z1269152864
- NSC-173136
- AKOS026700204
- 2-(2-aminoethylthio)benzoic acid hydrochloride
- F2147-0087
- A808893
- 2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride
- 2-[(2-AMINOETHYL)SULFANYL]BENZOIC ACID HYDROCHLORIDE
-
- MDL: MFCD16661026
- インチ: InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
- InChIKey: KFLXIRXGIYQOAN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(=O)O)SCCN.Cl
計算された属性
- せいみつぶんしりょう: 197.05113
- どういたいしつりょう: 233.0277275g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6Ų
じっけんとくせい
- PSA: 63.32
- LogP: 2.93790
2-[(2-aminoethyl)thio]benzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237481-5.0g |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95.0% | 5.0g |
$908.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312421-2.5g |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95% | 2.5g |
¥15472 | 2023-04-15 | |
Enamine | EN300-237481-0.25g |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
Life Chemicals | F2147-0087-0.25g |
2-[(2-aminoethyl)thio]benzoic acid hydrochloride |
14943-94-3 | 95%+ | 0.25g |
$211.0 | 2023-09-06 | |
Life Chemicals | F2147-0087-2.5g |
2-[(2-aminoethyl)thio]benzoic acid hydrochloride |
14943-94-3 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
Life Chemicals | F2147-0087-1g |
2-[(2-aminoethyl)thio]benzoic acid hydrochloride |
14943-94-3 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312421-50mg |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95% | 50mg |
¥1382 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312421-1g |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95% | 1g |
¥7912 | 2023-04-15 | |
TRC | A185586-500mg |
2-[(2-Aminoethyl)thio]benzoic Acid Hydrochloride |
14943-94-3 | 500mg |
$ 210.00 | 2022-06-08 | ||
Enamine | EN300-237481-10g |
2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride |
14943-94-3 | 95% | 10g |
$1346.0 | 2023-09-15 |
2-[(2-aminoethyl)thio]benzoic acid hydrochloride 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-[(2-aminoethyl)thio]benzoic acid hydrochlorideに関する追加情報
Introduction to 2-[(2-aminoethyl)thio]benzoic acid hydrochloride (CAS No. 14943-94-3)
2-[(2-aminoethyl)thio]benzoic acid hydrochloride, with the chemical formula C10H14N2O2S·HCl, is a compound of significant interest in the field of pharmaceutical and biochemical research. This hydrochloride salt derivative of 2-[(2-aminoethyl)thio]benzoic acid has garnered attention due to its unique structural properties and potential biological activities. The presence of both an aminoethylthio group and a benzoic acid moiety makes it a versatile scaffold for further chemical modifications and biological investigations.
The compound's molecular structure incorporates a sulfur atom in the thioether linkage, which is known to influence its interactions with biological targets. The benzoic acid component suggests potential roles in modulating enzymatic pathways and receptor binding, while the aminoethyl side chain enhances solubility and bioavailability, making it a promising candidate for drug development. Its CAS number, 14943-94-3, uniquely identifies it in scientific literature and databases, facilitating accurate referencing in research papers and patent filings.
In recent years, there has been growing interest in exploring the pharmacological properties of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride. Studies have begun to uncover its potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound's ability to interact with multiple biological targets has sparked curiosity among researchers looking for novel therapeutic agents.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, derivatives of benzoic acid have been widely studied for their pharmacological effects, particularly in the context of pain management and inflammation reduction. The introduction of the aminoethylthio group into this framework may enhance binding affinity or alter metabolic pathways, offering new avenues for drug design.
Recent experimental studies have demonstrated that 2-[(2-aminoethyl)thio]benzoic acid hydrochloride exhibits notable activity against certain cancer cell lines. Researchers have observed that it can inhibit proliferation by interfering with critical signaling pathways such as MAPK and PI3K/Akt. These findings are particularly intriguing because they suggest that the compound might serve as a lead molecule for developing targeted therapies against specific types of cancer.
The anti-inflammatory potential of this compound has also been explored in preclinical models. In vitro assays have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating immune cell responses. This effect is attributed to its ability to interact with nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. Such findings position 2-[(2-aminoethyl)thio]benzoic acid hydrochloride as a candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, 2-[(2-aminoethyl)thio]benzoic acid hydrochloride has also attracted attention for its role in biochemical research. Its unique structure allows researchers to investigate the mechanisms of enzyme inhibition and receptor binding with high precision. For example, studies have focused on how this compound interacts with carbonic anhydrase enzymes, which are involved in maintaining pH balance in tissues. By understanding these interactions at a molecular level, scientists can develop more effective inhibitors for conditions such as glaucoma and altitude sickness.
The synthesis of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride is another area of active investigation. Researchers have developed several synthetic routes that optimize yield and purity while minimizing side reactions. These methods often involve multi-step organic transformations, including thiolation reactions and salt formation processes. The efficiency of these synthetic pathways is crucial for scaling up production for both research and commercial purposes.
The safety profile of 2-[(2-aminoethyl)thio]benzoic acid hydrochloride is another important consideration in its development as a pharmaceutical agent. Preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses, though further research is needed to assess long-term effects. Understanding its metabolic fate and potential drug-drug interactions will be essential before it can be considered for clinical use.
In conclusion, CAS No. 14943-94-3, corresponding to 2-[(2-aminoethyl)thio]benzoic acid hydrochloride, represents a promising chemical entity with diverse biological activities. Its unique structural features make it valuable for both therapeutic development and fundamental biochemical research. As ongoing studies continue to reveal its potential benefits, this compound is poised to play an increasingly significant role in advancing medical science.
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